molecular formula C10H9F3N2O B11046216 3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B11046216
M. Wt: 230.19 g/mol
InChI Key: YXKINHMBCYHPCN-UHFFFAOYSA-N
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Description

3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of a trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with imidazole moieties under controlled conditions. For instance, a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor can be employed . The reaction is catalyzed by potassium persulfate (K₂S₂O₈) and iodine (I₂), yielding the desired imidazo[1,2-a]pyridine derivatives in good yields.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile, which then reacts with pyridinium ylides . This method is advantageous due to its broad substrate scope and potential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, allowing the compound to effectively modulate biological pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylimidazo[1,2-a]pyridine
  • 3-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Uniqueness

3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both methoxy and methyl groups, which can influence its electronic properties and biological activity. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

3-methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C10H9F3N2O/c1-6-4-3-5-15-8(6)14-7(9(15)16-2)10(11,12)13/h3-5H,1-2H3

InChI Key

YXKINHMBCYHPCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2OC)C(F)(F)F

Origin of Product

United States

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